Ethylene/propylene/diene terpolymer

Cat. No. B3182867

Key on ui cas rn:

25038-36-2

M. Wt: 190.32 g/mol

InChI Key: MPXNNMASLYQCAH-SZPWSVBHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06657027B2

Procedure details

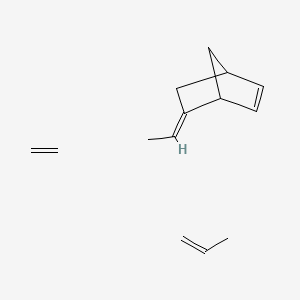

The procedure of Comparative Example 2 was followed except that the catalyst used was 5×10−7 mol of rac-[(ind)Et2PBCl2(ind)ZrCl2] activated with 5×10−3 mol of MAO. The internal pressure was raised by 2 bar with ethylene. The polymerization took place in the presence of 1 g of ethylidenenorbornene (ENB). The terpolymer formed (1.5 g) contained 63 wt. % of ethylene, 35 wt. % of propylene and 2 wt. % of ENB. The intrinsic viscosity in ortho-dichlorobenzene at 140° C. was 1.86 dl/g. The GC measurement in o-Cl2-benzene at 140° C. gave Mw=460 kg/mol and Mn=203 kg/mol. The DSC measurement in the 2nd heating indicated an amorphous polymer with a glass transition temperature Tg of −50° C.

[Compound]

Name

rac-[(ind)Et2PBCl2(ind)ZrCl2]

Quantity

5e-07 mol

Type

reactant

Reaction Step One

Name

ethylidenenorbornene

Quantity

1 g

Type

reactant

Reaction Step Three

Name

ENB

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

o-Cl2 benzene

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

C=C.[CH:3](=[C:5]1[CH2:10][CH:9]2[CH2:11][CH:6]1[CH:7]=[CH:8]2)[CH3:4].[CH2:12]=[CH:13][CH3:14]>ClC1C=CC=CC=1Cl>[CH2:3]=[CH2:4].[CH2:12]=[CH:13][CH3:14].[CH:3](=[C:5]1[CH2:10][CH:9]2[CH2:11][CH:6]1[CH:7]=[CH:8]2)[CH3:4] |f:4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

rac-[(ind)Et2PBCl2(ind)ZrCl2]

|

|

Quantity

|

5e-07 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Three

|

Name

|

ethylidenenorbornene

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=C1C2C=CC(C1)C2

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Step Six

|

Name

|

ENB

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=C1C2C=CC(C1)C2

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Step Eight

[Compound]

|

Name

|

o-Cl2 benzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The terpolymer formed (1.5 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 140° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The DSC measurement in the 2nd heating

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=C.C=CC.C(C)=C1C2C=CC(C1)C2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |